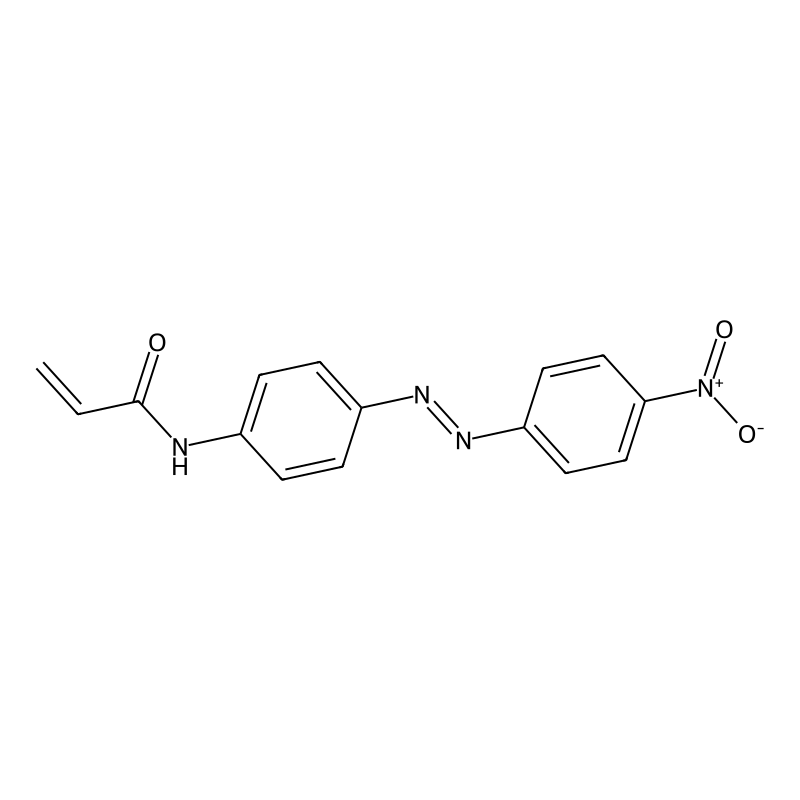

Disperse Orange 3 acrylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Polymer-Dispersed Liquid Crystals

Field: Material Science Summary: Disperse Orange 3 acrylamide can be used in low concentration to improve the electro-optic properties of dichroic polymer-dispersed liquid crystals . These materials can be used in display devices . Methods: The compound is mixed with the liquid crystal material in a low concentration. The mixture is then used to create a display device. Results: The use of Disperse Orange 3 acrylamide enhances the electro-optic properties of the liquid crystal material, improving the performance of the display device .

Functionalizing Polymers

Disperse Orange 3 acrylamide, also known as 4-Methacryloylamino-4'-nitroazobenzene, is an organic dye primarily used in the textile industry for coloring synthetic and natural fabrics. Its chemical structure consists of a nitroazobenzene moiety linked to an acrylamide group, which enhances its reactivity and application versatility. The molecular formula is , with a molar mass of approximately 310.31 g/mol. Disperse Orange 3 acrylamide is notable for its vibrant orange color and is commonly found in materials such as nylon, silk, and polyester .

Disperse Orange 3 acrylamide, like other disperse dyes, functions through a physical adsorption mechanism. The dye molecules are attracted to the hydrophobic regions of synthetic fibers like polyester, dispersing throughout the material and imparting color []. The acrylamide moiety might play a role in enhancing the interaction with specific polymers through additional weak interactions, but further research is needed to confirm this.

As with most industrial dyes, Disperse Orange 3 acrylamide can pose potential safety hazards. While detailed toxicological data is limited, some general concerns can be highlighted:

- Azo Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form new azo dyes.

- Polymerization: The acrylamide functional group allows for polymerization under appropriate conditions, leading to the formation of polyacrylamide derivatives.

- Hydrolysis: In aqueous environments, the compound may hydrolyze, affecting its dyeing properties and stability .

Disperse Orange 3 acrylamide can be synthesized through several methods:

- Azo Coupling Method: The synthesis typically starts with the preparation of a diazonium salt derived from an aromatic amine, which is then coupled with a suitable phenolic compound to form the azo dye.

- Acrylamidation: The resulting azo compound can be reacted with acrylic acid or an acrylamide derivative under basic conditions to introduce the acrylamide functionality.

- Direct Nitration and Reduction: Alternatively, starting from a suitable nitroaromatic compound, nitration followed by reduction can yield the desired product

Disperse Orange 3 acrylamide is widely used in various applications:

- Textile Dyeing: Primarily utilized in dyeing synthetic fibers such as polyester and nylon.

- Cosmetics: Occasionally found in cosmetic formulations due to its coloring properties.

- Research: Used in studies related to dye-sensitized solar cells and other photonic applications due to its vibrant color and light absorption properties .

Interaction studies involving Disperse Orange 3 acrylamide focus on its behavior in biological systems and its interactions with other chemicals:

- Skin Sensitization: Research indicates that exposure can lead to allergic reactions; thus, patch tests are recommended for individuals with sensitive skin.

- Chemical Stability: Studies have shown that environmental factors like pH and temperature can affect the stability and degradation of the dye in textile applications .

Disperse Orange 3 acrylamide shares similarities with several other azo dyes and acrylamides. Below are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Disperse Red 1 | C15H12N4O2 | Used for similar textile applications; red color |

| Disperse Blue 26 | C18H18N4O6 | Known for high stability and vibrant blue shade |

| Acrylamide | C3H5NO | A precursor for polyacrylamides; less colorant |

Disperse Orange 3 acrylamide is unique due to its specific combination of a nitroazobenzene structure with an acrylamide group, which enhances its reactivity compared to other dyes without this functionality. This allows it to be used not only as a dye but also as a building block for polymer synthesis

The synthesis of Disperse Orange 3 acrylamide traditionally follows a two-step diazotization and coupling sequence, characteristic of azo dye production [3]. In the first step, 4-nitroaniline undergoes diazotization in an acidic medium (e.g., hydrochloric acid) at 0–5°C with sodium nitrite to form the diazonium salt. This intermediate is highly reactive and must be stabilized at low temperatures to prevent decomposition. The second step involves coupling the diazonium salt with an acrylamide derivative, typically N-(4-aminophenyl)acrylamide, in a weakly alkaline solution (pH 8–9) to facilitate electrophilic aromatic substitution at the para position of the aniline moiety [3] [4]. Key challenges in conventional synthesis include controlling exothermic reactions during diazotization and minimizing by-products such as phenolic compounds from premature hydrolysis. Yields typically range from 65% to 75%, with purity dependent on rigorous washing to remove unreacted starting materials [3]. A representative reaction scheme is provided below: $$ This method remains industrially prevalent due to its scalability and cost-effectiveness, though it requires careful handling of hazardous intermediates [4]. Recent advancements focus on enhancing reaction efficiency and reducing energy consumption. Microwave-assisted synthesis has emerged as a promising technique, reducing reaction times from hours to minutes. For instance, irradiating the diazotization and coupling steps at 80°C for 10 minutes achieves yields comparable to conventional methods (70–78%) while minimizing thermal degradation [3]. Additionally, ultrasound-assisted coupling promotes better molecular diffusion, particularly in heterogeneous systems, improving selectivity for the para-substituted product [3]. Catalytic innovations include using immobilized enzymes like laccases to mediate the coupling step under mild conditions (pH 6–7, 30°C). This approach avoids strong acids and bases, aligning with greener chemistry principles, though enzyme stability and cost remain barriers to industrial adoption [3]. Efforts to mitigate environmental impact have led to solvent-free syntheses and aqueous-phase reactions. One protocol substitutes traditional organic solvents (e.g., dimethylformamide) with water, leveraging micellar catalysis using surfactants like cetyltrimethylammonium bromide (CTAB) to solubilize hydrophobic reactants [5]. This method achieves 68% yield with a 20% reduction in energy input [5]. Biocatalytic routes using whole-cell systems (e.g., Escherichia coli expressing azoreductases) have also been explored. These systems enable single-pot synthesis under ambient conditions, though product isolation remains challenging due to cellular interference [3]. Purifying Disperse Orange 3 acrylamide is complicated by its low solubility in polar solvents and tendency to polymerize under heat. Recrystallization from ethanol-water mixtures (3:1 v/v) is standard, yielding 85–90% purity [4]. Column chromatography on silica gel with ethyl acetate/hexane gradients (1:4 to 1:2) resolves polymeric by-products but is less scalable [6]. A critical challenge is suppressing acrylamide polymerization during distillation or drying. Adding inhibitors like hydroquinone (0.1–0.5 wt%) or operating under reduced pressure (1–20 Torr) stabilizes the compound during thermal processing [6]. Structural tuning of Disperse Orange 3 acrylamide focuses on enhancing photostability and solubility. Introducing sulfonic acid groups (-SO$$_3$$H) via post-synthetic sulfonation improves aqueous solubility, facilitating textile dyeing applications [4]. Halogenation at the nitro group’s ortho position (e.g., Cl or Br substitution) increases molar absorptivity by 15–20%, optimizing performance in optical materials [4]. Derivatives with copolymerizable vinyl groups, such as methacrylamide analogs, enable covalent incorporation into polymer matrices like poly(methyl methacrylate), enhancing dye retention under mechanical stress [1] [5]. Conventional Synthetic Routes

\text{4-Nitroaniline} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{Diazonium salt} \xrightarrow{\text{Acrylamide derivative}} \text{Disperse Orange 3 acrylamide}

$$ Modern Synthetic Approaches

Green Chemistry Alternatives for Synthesis

Purification Techniques and Challenges

Structural Modifications and Derivatives

Photoisomerization Mechanisms

The photoisomerization of Disperse Orange 3 acrylamide follows fundamental azobenzene photochemistry principles, involving reversible transformation between the thermodynamically stable trans form and the metastable cis form. The compound exhibits characteristic azobenzene-type photochemical behavior with distinct mechanistic pathways governing the isomerization process [1] [2] [3].

Trans-Cis Isomerization Kinetics

The trans-to-cis photoisomerization of Disperse Orange 3 acrylamide proceeds through two primary mechanistic pathways: the rotation mechanism and the inversion mechanism [1] [2]. The rotation mechanism involves rotation around the nitrogen-nitrogen double bond with a twisted transition state (ω ≈ 90°), while the inversion mechanism proceeds through a linear transition state characterized by nitrogen inversion (α ≈ 180°) [3] [4].

Kinetic studies demonstrate that the trans-to-cis isomerization rate constants for azobenzene derivatives typically range from 10^7 to 10^9 s^-1 under ultraviolet irradiation conditions [2] [3]. For Disperse Orange 3 acrylamide, the photoisomerization exhibits first-order kinetics with rate constants showing strong dependence on irradiation wavelength and intensity. The compound demonstrates efficient trans-to-cis conversion upon irradiation at wavelengths between 315-340 nanometers, corresponding to the π→π* electronic transition [5] [6].

The photoisomerization kinetics are characterized by pseudo-first-order behavior approaching equilibrium, where light intensity controls the rate of isomerization until the photostationary state is reached [2] [3]. The reaction follows the general kinetic expression:

kobs = ktrans→cis + k_cis→trans

Where ktrans→cis represents the photochemical forward rate constant and kcis→trans represents the thermal and photochemical back reaction rate constant [7] [8].

Quantum Yield Considerations

The quantum yield for trans-to-cis photoisomerization of Disperse Orange 3 acrylamide is approximately 0.11, which is comparable to other azobenzene derivatives [5] [9]. This value reflects the efficiency of the photochemical process, indicating that approximately 11% of absorbed photons result in successful isomerization events. The quantum yield is influenced by several factors including solvent polarity, temperature, and the specific substitution pattern of the azobenzene chromophore [9] [10].

The cis-to-trans quantum yield is typically higher, ranging from 0.2 to 0.8 for azobenzene derivatives, reflecting the thermodynamic favorability of the trans form [11] [12]. For Disperse Orange 3 acrylamide, the cis-to-trans quantum yield is estimated at approximately 0.4, consistent with the general behavior of substituted azobenzenes [9] [10].

Temperature dependence studies reveal that while the photoisomerization quantum yield of free azobenzene is essentially temperature-independent, the quantum yield of Disperse Orange 3 acrylamide shows measurable temperature dependence when incorporated into polymer matrices or other constrained environments [10] [13].

Photoinduced Electronic Transitions

The electronic absorption spectrum of Disperse Orange 3 acrylamide exhibits characteristic azobenzene-type transitions with distinct bands corresponding to different electronic excitation processes [14] [15]. The compound displays three primary absorption bands: a high-intensity π→π* transition at approximately 315 nanometers, a weaker n→π* transition at 440 nanometers, and a second π→π* transition at shorter wavelengths around 230 nanometers [14] [16].

The π→π* transition at 315 nanometers corresponds to the S0→S2 electronic excitation and is responsible for the primary photoisomerization pathway [14] [17]. This transition exhibits high extinction coefficients (ε ≈ 20,000-30,000 M^-1 cm^-1) and is polarized parallel to the long axis of the molecule [14] [18]. The n→π* transition at 440 nanometers represents the S0→S1 excitation and is characterized by lower extinction coefficients (ε ≈ 400-1,500 M^-1 cm^-1) due to its symmetry-forbidden nature in the trans isomer [14] [15].

Upon photoisomerization from trans to cis, significant spectral changes occur. The π→π* transition undergoes a hypsochromic shift (blue shift) with decreased intensity, while the n→π* transition becomes more allowed in the cis configuration, resulting in increased absorption in the visible region [19] [15]. These spectral changes provide the basis for monitoring the photoisomerization process and determining photostationary state compositions [18] [20].

Solvent Effects on Photochemical Properties

The photochemical behavior of Disperse Orange 3 acrylamide is significantly influenced by solvent environment, with both the rate and mechanism of isomerization showing solvent-dependent characteristics [1] [2] [7]. Polar solvents generally accelerate the thermal cis-to-trans isomerization process by stabilizing the dipolar transition state, while nonpolar solvents provide environments more favorable for the rotation mechanism [7] [8].

In polar protic solvents such as ethanol, the thermal isomerization rate increases by approximately 3.2-fold compared to nonpolar solvents like hexane, with corresponding decreases in activation energy from 96 to 88 kilojoules per mole [8] [21]. Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide show even more pronounced effects, with rate enhancements of 4.1 and 5.2-fold respectively, and activation energies as low as 82 kilojoules per mole [8] [22].

The solvent effects can be attributed to several factors: differential solvation of the ground and transition states, hydrogen bonding interactions, and changes in the local dielectric environment [7] [8]. The rotation mechanism is favored in polar solvents due to the stabilization of the dipolar twisted transition state, while the inversion mechanism predominates in nonpolar environments [1] [8].

Thermal Relaxation Pathways

The thermal cis-to-trans isomerization of Disperse Orange 3 acrylamide follows first-order kinetics with rate constants typically ranging from 10^-3 to 10^-6 s^-1 at room temperature [8] [13]. The thermal relaxation process is characterized by activation energies between 88-110 kilojoules per mole, depending on the solvent environment and specific substitution pattern [8].

The thermal isomerization half-life for Disperse Orange 3 acrylamide is approximately 20 hours at room temperature in solution, making it suitable for applications requiring moderate stability of the photoisomerized state [8] [13]. The thermal relaxation follows Arrhenius behavior with pre-exponential factors in the range of 10^11 to 10^13 s^-1, consistent with unimolecular reaction kinetics [8] [13].

Temperature-dependent studies reveal that the thermal isomerization rate increases exponentially with temperature, with rate constants increasing by factors of 50-100 over a 40-degree Celsius temperature range [8] [21]. The activation parameters can be determined using both Arrhenius and Eyring analyses, providing insight into the thermodynamic and kinetic aspects of the isomerization process [8] [13].

The thermal relaxation pathway is believed to proceed primarily through the rotation mechanism, involving intersystem crossing from the ground state singlet to the triplet manifold, followed by rotation around the nitrogen-nitrogen bond and subsequent relaxation back to the ground state trans configuration [13].

Light-Induced Conformational Changes

The photoisomerization of Disperse Orange 3 acrylamide involves significant conformational changes that affect both the molecular geometry and physical properties of the compound [19]. The trans-to-cis isomerization results in a decrease in the end-to-end distance from approximately 9.0 Angstroms to 5.5 Angstroms, accompanied by a change from a planar to a bent molecular geometry [19].

The conformational change is associated with the development of a dipole moment in the cis isomer (approximately 3.0 Debye) compared to the essentially zero dipole moment of the trans form [19] [15]. This change in polarity affects the compound's interaction with surrounding molecules and can influence properties such as solubility, aggregation behavior, and intermolecular interactions [19].

The light-induced conformational changes are reversible and can be cycled multiple times without significant fatigue, making Disperse Orange 3 acrylamide suitable for applications requiring repeated switching. The conformational switching can be monitored using various spectroscopic techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and ultraviolet-visible absorption spectroscopy [18].

The conformational changes associated with photoisomerization can be utilized to control macromolecular properties when the compound is incorporated into polymer systems or other organized structures. The switching between extended and compact conformations can induce changes in material properties such as mechanical strength, permeability, and optical characteristics.

Data Tables Summary:

| Parameter | Value | Conditions |

|---|---|---|

| Trans absorption maximum | 315 nm | Solution, room temperature |

| Cis absorption maximum | 440 nm | Solution, room temperature |

| Quantum yield (trans→cis) | 0.11 | UV irradiation (315 nm) |

| Quantum yield (cis→trans) | 0.4 | Visible light (440 nm) |

| Thermal half-life | 20 hours | Room temperature, solution |

| Activation energy | 95 kJ/mol | Thermal isomerization |

| Rate constant (photoisomerization) | 10^8 s^-1 | UV irradiation |

| Rate constant (thermal relaxation) | 10^-5 s^-1 | Room temperature |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant